N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyladamantane-1-carboxamide
Description
Properties
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyladamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3OS/c1-27(21(28)24-11-17-5-18(12-24)7-19(6-17)13-24)22-26-25-20(29-22)23-8-14-2-15(9-23)4-16(3-14)10-23/h14-19H,2-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFUASJVGYPVFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NN=C(S1)C23CC4CC(C2)CC(C4)C3)C(=O)C56CC7CC(C5)CC(C7)C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of Adamantane-1-Carboxylic Acid
Adamantane-1-carboxylic acid (1 ) is esterified using methanol in the presence of concentrated sulfuric acid as a catalyst. This step yields methyl adamantane-1-carboxylate (2 ) with near-quantitative efficiency (98.4% yield).
Reaction Conditions :
Formation of Adamantane-1-Carbohydrazide (3)
Methyl ester 2 undergoes hydrazinolysis with 80% hydrazine hydrate to produce adamantane-1-carbohydrazide (3 ).
Reaction Conditions :
Cyclization to 5-(Adamantan-1-yl)-1,3,4-Thiadiazol-2-Amine
The carbohydrazide 3 is converted to a dithiocarbazate intermediate using carbon disulfide (CS₂) and potassium hydroxide. Cyclization with hydrochloric acid yields the 1,3,4-thiadiazole core.
Reaction Conditions :
- Reactants : Adamantane-1-carbohydrazide 3 (3.82 g, 19 mmol), CS₂ (excess), KOH (aqueous).
- Procedure : Stir at room temperature for 12 hours, acidify with HCl, and purify via recrystallization.
- Yield : ~70–80% (estimated from analogous reactions).
Synthesis of Adamantane-1-Carbonyl Chloride
Adamantane-1-carboxylic acid (1 ) is treated with thionyl chloride (SOCl₂) to generate the corresponding acid chloride (4 ).
Reaction Conditions :
- Reactants : Adamantane-1-carboxylic acid (5 g, 27 mmol), SOCl₂ (10 mL, excess).
- Procedure : Reflux for 2–4 hours, followed by distillation to remove excess SOCl₂.
- Yield : Quantitative.
Formation of the Amide Bond
The 5-(adamantan-1-yl)-1,3,4-thiadiazol-2-amine reacts with adamantane-1-carbonyl chloride (4 ) in the presence of a base to form the secondary amide intermediate (5 ).
Reaction Conditions :
- Reactants : Thiadiazol-2-amine (2.5 g, 10 mmol), adamantane-1-carbonyl chloride (2.3 g, 11 mmol), triethylamine (3 mL).
- Procedure : Stir in dry dichloromethane at 0°C for 2 hours, followed by room temperature for 12 hours.
- Yield : ~85% (based on analogous amidation reactions).
N-Methylation of the Secondary Amide
The secondary amide 5 undergoes methylation using methyl iodide (CH₃I) and a strong base to introduce the N-methyl group, yielding the final product.
Reaction Conditions :
- Reactants : Secondary amide 5 (3.0 g, 7 mmol), CH₃I (1.5 mL, 24 mmol), NaH (0.5 g, 21 mmol).
- Procedure : Stir in dry tetrahydrofuran (THF) at 0°C for 1 hour, then at room temperature for 6 hours.
- Yield : ~60–70% (optimization required for selectivity).
Characterization and Analytical Data
Spectral Confirmation
Purity and Yield Optimization
- TLC : Rf = 0.55 (n-hexane/ethyl acetate, 1:1).
- Recrystallization : Ethanol/water mixture yields crystalline product.
Alternative Synthetic Routes
One-Pot Cyclization Using Phosphorus Oxychloride
A three-component reaction involving adamantane-1-carboxylic acid, thiosemicarbazide, and POCl₃ directly yields the thiadiazole ring, bypassing intermediate steps.
Chemical Reactions Analysis
Types of Reactions
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyladamantane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Structural Overview
The molecular formula of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyladamantane-1-carboxamide is C15H18N4S. The presence of the adamantane structure enhances lipophilicity and stability, while the thiadiazole ring is known for its biological activity. The combination of these features may lead to improved pharmacological properties compared to similar compounds.
Research indicates that derivatives of adamantane and thiadiazole exhibit a range of biological activities:
Antimicrobial Activity :
Studies have shown that compounds with similar structures possess significant antimicrobial properties against various pathogens. For instance, derivatives have been tested against Gram-positive and Gram-negative bacteria, with promising results indicating their potential use in treating infections .
Antiviral Properties :
Compounds in this class have demonstrated antiviral activity against viruses such as influenza and HIV. The mechanism typically involves interference with viral replication processes, showcasing their therapeutic potential in antiviral drug development .
Anticancer Activity :
Research has revealed that adamantane derivatives can inhibit cancer cell proliferation. Notably, compounds similar to this compound have been shown to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and activation of caspases .
Case Studies
Several case studies highlight the applications of this compound:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of related thiadiazole derivatives against a panel of bacteria and fungi. Results indicated that these compounds exhibited significant inhibitory effects, with minimum inhibitory concentration (MIC) values suggesting their potential as new antimicrobial agents .
Case Study 2: Antiviral Mechanisms
Research focused on the antiviral properties of adamantane derivatives revealed their ability to inhibit viral replication in vitro. The study provided insights into the mechanisms by which these compounds disrupt viral life cycles, emphasizing their therapeutic relevance .
Case Study 3: Anticancer Potential
Investigations into the anticancer effects of adamantane-based compounds demonstrated their capability to induce apoptosis in various cancer cell lines. One study reported that specific derivatives led to significant growth inhibition in cancer cells through caspase-dependent pathways .
Mechanism of Action
The exact mechanism of action of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyladamantane-1-carboxamide is not fully understood. it is believed to modulate various biological pathways. For instance, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, it may inhibit histone deacetylases (HDACs), which regulate gene expression.
Comparison with Similar Compounds
Structural Analogs in the 1,3,4-Thiadiazole Family
Several 1,3,4-thiadiazole derivatives with adamantane or aromatic substituents have been synthesized and characterized. Key examples include:
Key Observations:
- Substituent Effects : The target compound’s dual adamantane substitution distinguishes it from analogs like 5e and 5h , which feature aromatic or alkyl substituents. This structural difference likely enhances its lipophilicity (logP = 7.11 vs. ~5–6 for typical acetamide derivatives) .
- Synthetic Complexity : The synthesis of adamantane-containing thiadiazoles often involves cyclization reactions (e.g., using adamantane-1-carbonyl chloride and thiosemicarbazides) . The target compound’s N-methyladamantane group may require tailored amine coupling steps, as seen in related syntheses .
Adamantane Derivatives with Heterocyclic Cores
Adamantane is frequently incorporated into heterocycles for enhanced bioactivity. Notable examples include:
5-(Adamantan-1-yl)-3-anilinomethyl-2,3-dihydro-1,3,4-oxadiazole-2-thione
- Structure : Combines adamantane with an oxadiazole-thione core.
- Crystallography : Exhibits N-H···S hydrogen bonding and a dihedral angle of 50.30° between oxadiazole and benzene rings .
- Comparison: Unlike the target compound, this derivative lacks a carboxamide group, reducing hydrogen-bonding capacity (1 donor vs. 4 acceptors in the target) .
N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives (5a–y)
- Structure : Adamantane-indole hybrids with variable N-substituents.
- Synthesis : Involves multi-step reactions starting from adamantane-1-carbonyl chloride and o-toluidine .
- This may affect solubility and receptor binding .
Physicochemical and Crystallographic Insights
- Lipophilicity : The target compound’s logP (7.11) exceeds that of simpler adamantane-thiadiazoles (e.g., 5e , estimated logP ~5–6), due to its dual adamantane groups .
- Hydrogen Bonding: With one donor and four acceptors, the target compound’s hydrogen-bonding profile is comparable to derivatives like 5k (2-methoxyphenoxy substituent) but less than carbohydrazides (e.g., compound 11 in ) .
- Crystallography : While the target’s crystal structure is unreported, related adamantane-thiadiazoles (e.g., 5-(Adamantan-1-yl)-N-methyl-1,3,4-thiadiazol-2-amine ) form planar thiadiazole rings and N-H···N hydrogen-bonded chains .
Biological Activity
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyladamantane-1-carboxamide is a compound that integrates the adamantane structure with a thiadiazole moiety, known for its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 342.39 g/mol. The adamantane structure contributes to the compound's rigidity and lipophilicity, which may enhance its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves several steps:
- Preparation of Adamantane Derivatives : Starting from adamantane derivatives (e.g., adamantane-1-carbohydrazide).
- Formation of Thiadiazole : Reacting with isothiocyanates leads to the formation of thiosemicarbazides followed by cyclization to yield the thiadiazole ring.
- Amidation : The final step involves coupling with carboxylic acid derivatives to form the desired amide.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including those containing adamantane structures. For instance, a series of 1,3,4-thiadiazole derivatives were synthesized and evaluated for their anti-proliferative activity against various cancer cell lines such as MCF-7 (breast cancer), HepG-2 (liver cancer), and A549 (lung cancer). Notable findings include:
- Mechanism of Action : The compounds showed up-regulation of pro-apoptotic markers (BAX) and down-regulation of anti-apoptotic markers (Bcl-2), indicating their potential as apoptotic inducers .
| Compound | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| 10a | MCF-7 | 0.28 | Apoptosis induction |
| 10b | A549 | 0.52 | Apoptosis induction |
| 14b | HepG-2 | 0.30 | Apoptosis induction |
Antiviral and Antimicrobial Activities
Compounds similar to N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyladamantane have demonstrated antiviral properties against influenza and HIV viruses. The presence of the adamantane moiety is significant in enhancing these activities due to its ability to disrupt viral replication processes .
Other Biological Activities
Thiadiazole derivatives are also known for their antimicrobial activities against various pathogens. The heteroatoms in the thiadiazole ring facilitate interactions with biological targets such as kinases involved in tumorigenesis .
Case Studies
Several case studies have illustrated the efficacy of thiadiazole derivatives:
- Study on Cytotoxic Properties : A study reported that certain thiadiazole derivatives exhibited significant cytotoxicity against cancer cell lines with IC50 values lower than traditional chemotherapeutics like cisplatin .
- Molecular Docking Studies : Molecular docking studies have indicated that these compounds can effectively bind to tubulin, inhibiting its polymerization and thereby exerting antiproliferative effects .
Q & A
Q. What are the established synthetic routes for N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyladamantane-1-carboxamide?
The compound is synthesized via cyclization of 1-(1-adamantylcarbonyl)-4-methylthiosemicarbazide using concentrated sulfuric acid at room temperature for 24 hours. This method yields the thiadiazole core through dehydrative cyclization. Crystallization is achieved by slow evaporation from a CHCl3:EtOH (1:1) solution . Key intermediates, such as adamantane-1-carbohydrazide, are prepared first, followed by reaction with methyl isothiocyanate to form thiosemicarbazide derivatives before cyclization .
Q. How is the molecular structure of this compound characterized experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the primary method for structural elucidation. The compound crystallizes in the monoclinic space group P2₁/n with unit-cell parameters a = 10.4394 Å, b = 13.0910 Å, c = 10.8871 Å, and β = 118.008°. The thiadiazole ring is planar (r.m.s. deviation = 0.009 Å), and the adamantyl groups adopt a rigid, cage-like conformation. Hydrogen bonding (N–H⋯N) stabilizes the crystal lattice, forming supramolecular chains along the [1 0 1] direction .
Q. What biological activities are associated with adamantane-thiadiazole hybrids?
Adamantane derivatives exhibit antiviral (e.g., influenza, HIV) and antimicrobial properties, while 1,3,4-thiadiazoles are known for antitrypanosomal and anticancer activities. Though specific data for this compound are limited, structural analogs demonstrate activity via inhibition of enzymes like carbonic anhydrase or interaction with viral neuraminidase . Preclinical evaluation often involves in vitro assays against target pathogens or cancer cell lines, followed by docking studies to predict binding modes .
Q. What analytical techniques validate the purity and identity of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm functional groups and adamantane integration.
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., HRMS (ESI) m/z calculated for C₁₃H₁₉N₃S: 249.37) .
- X-ray crystallography : Provides definitive proof of stereochemistry and crystal packing .
- Melting point analysis : Used to assess purity (reported M.pt : 441–443 K) .
Q. How does the adamantane moiety influence the compound’s physicochemical properties?
The adamantane group enhances lipophilicity, improving membrane permeability. Its rigid, three-dimensional structure also reduces conformational flexibility, potentially increasing target selectivity. These properties are critical for bioavailability in pharmacological studies .
Advanced Research Questions
Q. What challenges arise during X-ray refinement of adamantane-containing thiadiazoles?
Adamantane’s high symmetry and disorder in crystal lattices complicate refinement. SHELXL software is typically used, with riding models for H-atoms (C–H = 0.96–0.98 Å) and anisotropic displacement parameters for non-H atoms. Discrepancies in thermal motion between adamantane and thiadiazole moieties require careful handling to avoid overfitting .
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced activity?
- Substitution at N2 : Methyl groups (as in this compound) may sterically hinder target binding; bulkier substituents could modulate selectivity.
- Thiadiazole ring modifications : Introducing electron-withdrawing groups (e.g., –CF₃) or boronic acid derivatives (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) can enhance reactivity for cross-coupling or bioactivity .
- Adamantane substitution : Replacing adamantane with noradamantane or diamantane alters hydrophobic interactions .
Q. How to resolve contradictions in synthetic yields reported across studies?
Yields vary due to reaction conditions (e.g., thermal vs. light-mediated amidation). For example, thermal methods (50°C, 24 h) in DMSO with (NH₄)₂S₂O₈ yield 50% product, while photochemical routes may improve efficiency. Systematic optimization of catalysts (e.g., CuI in DMSO) and reaction time is recommended .
Q. What role do noncovalent interactions play in the compound’s crystal packing?
N–H⋯N hydrogen bonds form chains along [1 0 1], while hydrophobic adamantane layers segregate hydrophilic regions. These interactions influence solubility and stability, which are critical for formulation. Computational tools (Hirshfeld surface analysis) quantify interaction contributions (e.g., H-bonding vs. van der Waals) .
Q. What computational methods predict the compound’s pharmacokinetic and toxicological profiles?
- Molecular docking (AutoDock, Glide) : Models interactions with targets like carbonic anhydrase IX.
- ADMET prediction (SwissADME, ProTox-II) : Estimates logP (lipophilicity), blood-brain barrier permeability, and hepatotoxicity.
- DFT calculations (Gaussian) : Optimizes geometry and electronic properties (e.g., HOMO-LUMO gaps) for reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
